

charge carrier mobility in rubrene single crystals

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Compound of Interest

Compound Name: Rubrene

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An In-depth Technical Guide to Charge Carrier Mobility in **Rubrene** Single Crystals

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rubrene ($C_{42}H_{28}$), a tetraphenyl derivative of tetracene, stands as a benchmark material in the field of organic electronics. Its significance stems from the exceptionally high charge carrier mobility observed in its single-crystal form, which rivals that of amorphous silicon.^[1] This remarkable property, combined with its photoluminescent yield of nearly 100%, makes **rubrene** an ideal candidate for fundamental studies of charge transport mechanisms in organic semiconductors and for applications in devices like Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs).^[1] This guide provides a comprehensive overview of charge carrier mobility in **rubrene** single crystals, detailing the underlying transport physics, experimental measurement protocols, key quantitative data, and the various factors that influence mobility.

The Nature of Charge Transport in Rubrene

The charge transport mechanism in organic materials can typically be described by two models: hopping transport, where charge carriers are localized on individual molecules and move via thermally activated "hops," and band-like transport, where delocalized carriers move through electronic bands, similar to traditional inorganic semiconductors. **Rubrene** is a unique case where the transport behavior sits at the crossover of these two regimes.

At temperatures between 150 K and 300 K, **rubrene** exhibits characteristics of band-like transport.[2] In this regime, the mobility increases as the temperature decreases (a "metallic-like" dependence), which is a hallmark of band transport where scattering by lattice vibrations (phonons) is the primary limiting factor.[2][3] Below approximately 150 K, the mobility starts to decrease rapidly with cooling, indicating a transition to a trap-limited regime.[2] In this low-temperature range, charge carriers are increasingly captured by defect and impurity states (traps), and transport becomes an activated process.[2]

The transport in **rubrene** is predominantly carried by holes; electron mobilities are smaller by several orders of magnitude, making it a p-type semiconductor.[1][4] The observation of the Hall effect in high-quality **rubrene** single-crystal transistors further substantiates the band-like transport model, confirming that the charge carriers behave as a two-dimensional hole gas at the semiconductor-dielectric interface.[5][6]

Anisotropy of Charge Transport

A defining characteristic of **rubrene** single crystals is the profound anisotropy of its charge transport. The mobility is not uniform in all directions but is highly dependent on the crystallographic axis. The orthorhombic crystal phase of **rubrene**, which exhibits the best transport properties, is the most studied.[1]

The highest mobility is consistently observed along the b-axis of the crystal.[1][2] This is attributed to the strong π - π overlap between the aromatic cores of adjacent **rubrene** molecules in this direction, which facilitates efficient intermolecular charge transfer.[1] The mobility along the a-axis is significantly lower, typically by a factor of 2.5 to 3 at room temperature.[2] The mobility along the c-axis (out-of-plane) is the lowest, as the phenyl side groups hinder efficient electronic coupling between the molecular layers.[1][7] This strong directional dependence is a direct consequence of the molecular packing in the crystal lattice.

Quantitative Data Summary

The charge carrier mobility in **rubrene** single crystals has been extensively measured using various techniques. The following table summarizes key reported values to provide a comparative overview.

Carrier Type	Mobility (cm ² /Vs)	Crystal Axis	Measurement Technique	Temperature (K)	Gate Dielectric / Conditions	Reference
Hole	up to 40	b-axis	FET	Room Temp	-	[1]
Hole	~20	b-axis	FET (Air-gap)	300	Air ($\epsilon=1$)	[8][9]
Hole	10 - 15	b-axis	FET (Parylene N)	300	Parylene N ($\epsilon=2.65$)	[8]
Hole	6 - 10	b-axis	FET (Parylene C)	300	Parylene C	[8]
Hole	1 - 1.5	b-axis	FET (Ta ₂ O ₅)	300	Ta ₂ O ₅ ($\epsilon=25$)	[8]
Hole	1.54	-	FET	Room Temp	-	[10]
Hole	13	-	FET (Parylene)	Room Temp	Colloidal graphite electrodes	[11]
Hole	0.29 (avg)	c-axis	Time-of-Flight (TOF)	296	Bulk measurement	[7]
Hole	0.70 (avg)	c-axis	Time-of-Flight (TOF)	180	Bulk measurement	[7]
Electron	up to 0.81	c-axis	FET	Room Temp	Ca electrodes, purified crystal	[4]

Electron	0.28	-	FET	Room Temp	-	[10]
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Experimental Protocols for Mobility Measurement

Accurate determination of charge carrier mobility requires sophisticated experimental techniques. The three most common methods employed for **rubrene** single crystals are Field-Effect Transistor (FET), Time-of-Flight (TOF), and Space-Charge-Limited Current (SCLC) measurements.

Field-Effect Transistor (FET)

The FET configuration is the most common method for measuring mobility in the accumulation layer at the crystal surface.

Methodology:

- **Device Fabrication:** A single crystal of **rubrene** is used as the active channel. A gate electrode is separated from the crystal by a dielectric layer. Source and drain electrodes are deposited on the crystal surface to define the channel. To minimize damage to the pristine crystal surface and reduce interface traps, non-invasive techniques like "air-gap" transistors or the use of a soft polymer dielectric like Parylene are often employed.[\[8\]](#)[\[12\]](#)
- **Measurement:** The source-drain current (I_{SD}) is measured as a function of the gate voltage (V_g) at a constant source-drain voltage (V_{SD}). This provides the transfer characteristic of the transistor.
- **Mobility Extraction:** The field-effect mobility (μ) is calculated from the transconductance ($g_m = dI_{SD} / dV_g$). The formula used depends on whether the transistor is operating in the linear or saturation regime:
 - **Linear Regime (low V_{SD}):** $\mu = (L / W * C_i * V_{SD}) * (dI_{SD} / dV_g)$
 - **Saturation Regime ($V_{SD} > V_g - V_{th}$):** $\mu = (2L / W * C_i) * (dI_{SD} / dV_g)^2$ where L is the channel length, W is the channel width, and C_i is the capacitance per unit area of the gate dielectric.

- **Contact Resistance Correction:** Standard two-probe measurements can be influenced by the resistance at the source/drain contacts. Four-probe measurements are often used to eliminate this artifact and measure the intrinsic channel mobility.[13]

Time-of-Flight (TOF)

The TOF technique measures the bulk mobility by tracking the transit time of a sheet of photogenerated charge carriers across the crystal.[7]

Methodology:

- **Sample Preparation:** A **rubrene** single crystal is placed between two electrodes, one of which is semi-transparent (e.g., a thin layer of silver).[14]
- **Carrier Generation:** A short laser pulse with photon energy greater than the bandgap of **rubrene** is directed through the semi-transparent electrode. This creates a thin sheet of electron-hole pairs near the surface.[14][15]
- **Carrier Drift:** An external electric field ($E = V/L$, where V is the applied voltage and L is the crystal thickness) is applied across the crystal. This field separates the electron-hole pairs and causes one type of carrier (e.g., holes) to drift across the bulk of the crystal towards the opposite electrode.
- **Signal Detection:** The moving sheet of charge induces a transient photocurrent in the external circuit. This current is measured as a function of time using an oscilloscope. The current remains relatively constant until the charge sheet reaches the counter-electrode, at which point it drops off.[15]
- **Mobility Calculation:** The time it takes for the carriers to cross the crystal is the transit time (t_T). The drift velocity (v_d) is L / t_T . The mobility (μ) is then calculated using the formula: $\mu = v_d / E = L^2 / (V * t_T)$

Space-Charge-Limited Current (SCLC)

The SCLC method is a steady-state DC measurement used to determine bulk mobility, particularly in materials with high resistivity.[12][16]

Methodology:

- **Device Structure:** The **rubrene** crystal is sandwiched between two ohmic contacts that allow for efficient injection of a single type of charge carrier (e.g., holes).
- **I-V Measurement:** The current density (J) is measured as a function of the applied voltage (V).
- **Analysis of I-V Characteristics:**
 - At low voltages, the current is typically ohmic ($J \propto V$), dominated by the intrinsic carrier density.
 - As the voltage increases, the density of injected carriers from the contact exceeds the intrinsic density. The current becomes limited by the buildup of this injected space charge.
 - In a trap-free semiconductor, this SCLC regime is described by the Mott-Gurney Law, where the current density has a quadratic dependence on voltage ($J \propto V^2$).[\[16\]](#)[\[17\]](#)
- **Mobility Extraction:** In the trap-free SCLC regime, the mobility (μ) can be extracted using the Mott-Gurney equation: $J = (9/8) * \epsilon_0 * \epsilon_r * \mu * (V^2 / L^3)$ where ϵ_0 is the permittivity of free space, ϵ_r is the relative permittivity of **rubrene**, and L is the crystal thickness. The presence of traps complicates the I-V curve, but can also be used to extract information about the trap density and energy distribution.[\[18\]](#)[\[19\]](#)

Factors Influencing Charge Carrier Mobility

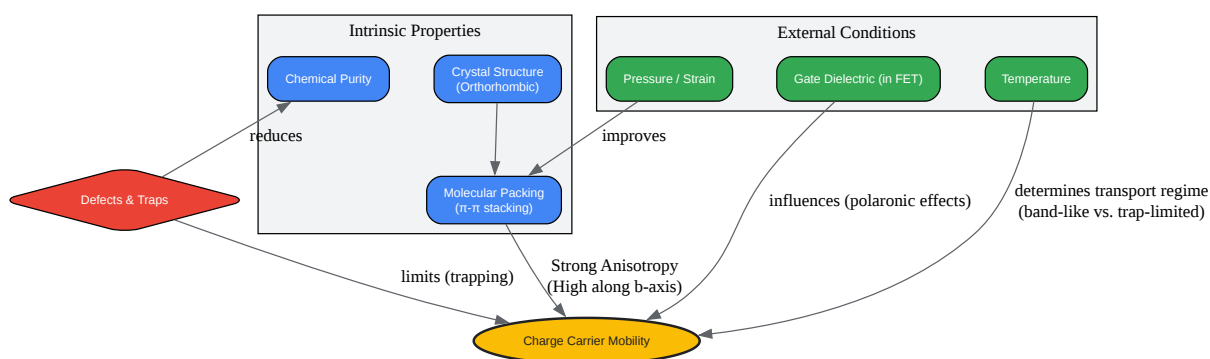
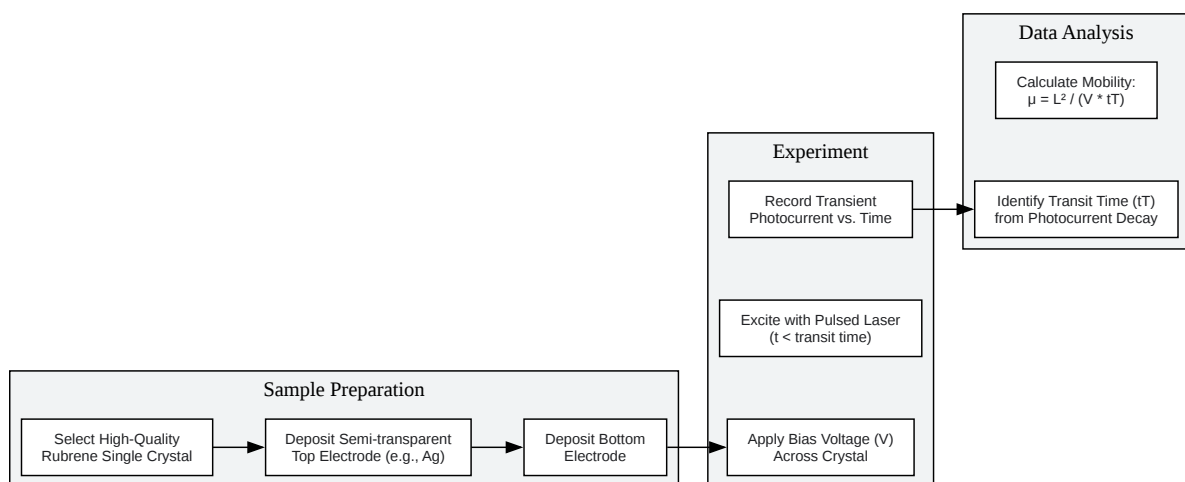
The exceptionally high mobility in **rubrene** is sensitive to a variety of intrinsic and extrinsic factors.

- **Crystal Purity and Defects:** Chemical impurities and structural defects (like grain boundaries in polycrystalline films) act as charge traps.[\[20\]](#)[\[21\]](#) These traps localize carriers, reducing the effective mobility and often introducing an activated temperature dependence. The highest mobilities are achieved in ultra-pure crystals.[\[3\]](#)[\[11\]](#)
- **Temperature:** As discussed, the mobility in high-quality crystals follows a T^{-n} dependence at high temperatures (band-like transport) and transitions to trap-limited behavior at low temperatures.[\[2\]](#) Recent studies suggest a structural phase transition around 200 K may also play a role in the mobility crossover.[\[22\]](#)

- **Gate Dielectric:** In FET measurements, the mobility is strongly influenced by the gate insulator. There is a systematic trend where mobility decreases as the dielectric constant (ϵ) of the insulator increases.[8][23] This is attributed to strong polaronic coupling at the interface, where the charge carrier induces a polarization in the dielectric that in turn hinders the carrier's motion.[24]
- **Pressure and Strain:** Applying external pressure or inducing compressive strain can enhance mobility.[23][25] This is because compression reduces the intermolecular distance, leading to stronger electronic coupling (π - π overlap) and a wider electronic band, which facilitates easier charge transport.[25]

Visualizations

Diagram 1: Experimental Workflow for Time-of-Flight (TOF) Measurement



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